molecular formula C7H9ClN2O2 B2805741 4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol CAS No. 1881147-69-8

4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol

Cat. No.: B2805741
CAS No.: 1881147-69-8
M. Wt: 188.61
InChI Key: NZRYVZUVFKTVCP-UHFFFAOYSA-N
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Description

4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and an oxolane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol typically involves the reaction of 4-chloro-1H-pyrazole with an appropriate oxolane derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol include other pyrazole derivatives and oxolane-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRYVZUVFKTVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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